molecular formula C10H21N3O.C6H8O7<br>C16H29N3O8 B1670529 Diethylcarbamazine citrate CAS No. 1642-54-2

Diethylcarbamazine citrate

Cat. No.: B1670529
CAS No.: 1642-54-2
M. Wt: 391.42 g/mol
InChI Key: PGNKBEARDDELNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Common side effects of Diethylcarbamazine include itching, facial swelling, headaches, and feeling tired. Other side effects include vision loss and dizziness . It is a recommended treatment in pregnancy and is safe for the baby .

Future Directions

Diethylcarbamazine should be taken immediately after meals. To help clear up your infection completely, keep taking this medicine for the full time of treatment, even if your symptoms begin to clear up after a few days . In some patients, a second course of this medicine may be required to clear up the infection completely .

Biochemical Analysis

Biochemical Properties

Diethylcarbamazine citrate interacts with various biomolecules in its role as an anthelmintic. It is believed to immobilize the worm’s muscles and alter its skin membranes, enhancing the host immune system’s ability to kill the worms . It also alters arachidonic acid metabolism in microfilariae, making them more susceptible to innate immune attack .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to exert its effect directly on the parasite and also achieve parasite killing by activating the host immune response . The drug reactions are likely the result of the inflammatory response of the immune system and the intensity of the reactions may be related to the intensity of the infection .

Molecular Mechanism

The mechanism of action of this compound involves sensitizing the microfilariae to phagocytosis . One study showed that diethylcarbamazine’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed after oral administration, with peak serum levels occurring in about 3 hours . The drug is distributed to all tissues and organs except fat . It is rapidly metabolized and is primarily excreted in the urine .

Dosage Effects in Animal Models

When used at recommended doses for heartworm prophylaxis in dogs, adverse effects are very uncommon for this compound . Some dogs develop diarrhea or vomiting while on the drug, which may necessitate discontinuation .

Metabolic Pathways

This compound was found to have effects on the arachidonic acid and cyclooxygenase metabolic pathways and COX-1 pathway of filaria . It has also been determined that inducible nitric oxide is essential for the rapid sequestration of microfilariae by this compound .

Transport and Distribution

This compound is widely distributed in tissues and is mainly excreted in the urine unchanged and as the metabolite, diethylcarbamazine N-oxide . Urinary excretion, and hence plasma half–life, is dependent on urinary pH .

Subcellular Localization

Given its wide distribution in tissues and its primary excretion in the urine, it can be inferred that the drug is able to cross cell membranes and distribute throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylcarbamazine citrate is synthesized from 4-methylpiperazine. The synthesis involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions to form diethylcarbamazine. This intermediate is then reacted with citric acid to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process includes the purification of the final product through crystallization and filtration to ensure high purity and compliance with pharmacopeial standards .

Chemical Reactions Analysis

Types of Reactions: Diethylcarbamazine citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Comparison:

This compound remains a unique and essential compound in the fight against filarial diseases, particularly in regions where these infections are prevalent. Its specific mechanism of action and targeted efficacy make it a valuable tool in global health initiatives.

Properties

IUPAC Name

N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
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InChI Key

PGNKBEARDDELNB-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
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Molecular Formula

C10H21N3O.C6H8O7, C16H29N3O8
Record name DIETHYLCARBAMAZINE CITRATE
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Related CAS

90-89-1 (Parent)
Record name Diethylcarbamazine citrate [USP:JAN]
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DSSTOX Substance ID

DTXSID4045555
Record name Diethylcarbamazine citrate
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Molecular Weight

391.42 g/mol
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Physical Description

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998)
Record name DIETHYLCARBAMAZINE CITRATE
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Solubility

> 75% in water @ 20 °C, Freely sol in hot alcohol, Sparingly sol in cold alcohol, Practically insoluble in acetone, benzene, chloroform and ether
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Mechanism of Action

The drug has two types of action on susceptible microfilariae. The first is to decrease the muscular activity and eventually immobilize the organisms; this may result from a hyerpolarizing effect of the piperazine moiety, and it causes dislocation of the parasites from their normal habitat in the host. The second action is to produce alterations in the microfilarial surface membranes, thereby rendering them more susceptible to destruction by host defense mechanisms. There is definite evidence that diethylcarbamazine kills adult worms of Loa loa and presumptive evidence that it kills adult Wuchereria bancrofti and Wuchereria malayi. However, it has little action against adult Onchocerca volvulus. The mechanism of the filaricidal action of diethylcarbamazine is unknown. /Diethylcarbamazine/, It is postulated that in naturally infected animals, diethylcarbamazine somehow promotes the combination of antigen and antibody on the surface of serotonin-rich platelets. Serotonin is released from damaged platelets, which dramatically increases vascular permeability and leads to shock. This generally but not always occurs in dogs with a high microfilaremia., Diethylcarbamazine causes rapid disappearance of microfilariae of Wuchereriia bancrofti, Wuchereria malayi, and Loa loa from the blood of man. The drug causes microfilariae of Onchlcerca volvulus to disappear from the skin but does not kill microfilariae in nodules that contain the adult (female) worms. It does not affect the microfilariae of Wuchereria bancrofti in a hydrocele, despite penetration into the fluid.
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Color/Form

White, crystalline powder

CAS No.

1642-54-2, 16354-46-4
Record name DIETHYLCARBAMAZINE CITRATE
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Melting Point

286 to 289 °F (EPA, 1998), 141-143 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Diethylcarbamazine Citrate (DEC) against filarial parasites?

A1: While the exact mechanism remains unclear, DEC is believed to primarily target microfilariae (larval stage) of filarial parasites. Research suggests DEC may work by making the microfilariae more susceptible to the host's immune system, leading to their destruction. [, , , ]

Q2: Does DEC directly kill adult filarial worms?

A2: While primarily microfilaricidal, DEC has shown varying degrees of effectiveness against adult worms depending on the species, dosage, and duration of treatment. Studies suggest a possible direct action against adult worms, particularly at higher doses or with prolonged treatment. [, ]

Q3: What role does the host immune system play in DEC's efficacy?

A3: DEC appears to enhance the host's immune response against microfilariae, potentially by altering their surface properties and making them more recognizable and susceptible to immune attack. [, ]

Q4: What is the molecular formula and weight of DEC?

A4: The molecular formula of DEC is C10H21N3O•C6H8O7, and its molecular weight is 391.42 g/mol. [, , , , ]

Q5: What spectroscopic techniques are commonly used to characterize DEC?

A5: Several spectroscopic methods are used to analyze DEC, including ultraviolet-visible (UV-Vis) spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , , , , ]

Q6: Does DEC exhibit any catalytic properties?

A6: No catalytic properties have been reported for DEC. Its primary applications are pharmacological, primarily as an anti-parasitic agent.

Q7: Have computational methods been used to study DEC?

A7: Yes, computational chemistry, including Density Functional Theory (DFT), has been employed to investigate the structural dynamics and interactions of DEC. []

Q8: What formulation strategies have been explored to improve DEC delivery?

A8: Various approaches have been investigated to enhance DEC delivery and overcome limitations associated with conventional formulations. These include:

  • Solid Lipid Nanoparticles (SLNs): SLNs have shown promise in targeting DEC to the lymphatics, potentially improving its efficacy against lymphatic filariasis. []
  • Orodispersible Tablets (ODTs): ODTs offer improved patient compliance, especially for pediatric and geriatric populations who have difficulty swallowing conventional tablets. [, ]
  • Colon-Specific Matrix Tablets: These formulations aim to deliver DEC specifically to the colon, potentially enhancing its local action against intestinal parasites. []
  • Floating Elementary Osmotic Pump Tablets (FEOPTs): FEOPTs provide controlled drug release and enhance DEC's gastric residence time, potentially improving its absorption and bioavailability. []

Q9: Are there specific SHE regulations regarding the manufacturing and handling of DEC?

A9: Yes, as with all pharmaceuticals, DEC production and handling are subject to stringent safety, health, and environmental regulations. These regulations vary by region and are enforced by respective regulatory authorities.

Q10: How is DEC absorbed and distributed in the body?

A10: DEC is rapidly absorbed after oral administration, achieving peak blood concentrations within a few hours. It is widely distributed throughout the body, including the lymphatic system, where filarial parasites reside. [, , ]

Q11: How is DEC metabolized and excreted?

A11: DEC is primarily metabolized in the liver and excreted mainly in the urine, primarily as metabolites. [, , ]

Q12: What animal models are used to study DEC efficacy?

A12: Several animal models, including cats, rats, and guinea pigs, infected with various filarial species (e.g., Brugia malayi, Onchocerca lienalis) have been used to investigate DEC's efficacy. These models provide insights into the drug's mechanism of action, dosage optimization, and potential toxicity. [, , , ]

Q13: Has resistance to DEC been observed in filarial parasites?

A13: While not widespread, some evidence suggests potential emerging resistance to DEC in certain filarial parasite populations. Monitoring for resistance is crucial for effective filariasis control programs. []

Q14: What are the common side effects associated with DEC treatment?

A14: DEC is generally well-tolerated, but side effects can occur, particularly during the initial days of treatment. Common side effects include headache, fever, dizziness, and gastrointestinal disturbances. These are often transient and subside as treatment continues.

Q15: What strategies are being explored to improve DEC delivery to lymphatic tissues?

A15: Researchers are investigating nanoparticle-based drug delivery systems, such as SLNs, to specifically target DEC to the lymphatic system. This targeted approach aims to enhance drug efficacy while minimizing potential side effects. []

Q16: Are there specific biomarkers to monitor DEC treatment response?

A16: Monitoring DEC treatment response primarily involves assessing microfilarial load in the blood or skin snips and detecting circulating filarial antigens. These markers provide insights into treatment efficacy and guide treatment decisions. []

Q17: What analytical techniques are used to quantify DEC in biological samples?

A17: High-performance liquid chromatography (HPLC) is widely employed for sensitive and specific quantification of DEC in biological samples like blood and urine. [, , , , , , ]

Q18: Are there spectrophotometric methods for DEC analysis?

A18: Yes, several spectrophotometric methods utilizing charge-transfer complex formation with various reagents have been developed for DEC analysis. These methods offer simplicity and cost-effectiveness for routine analysis. [, , , , , , ]

Q19: What parameters are essential for validating analytical methods for DEC?

A19: Analytical methods for DEC require rigorous validation, ensuring accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and stability. These parameters are crucial for reliable and reproducible results. [, ]

Q20: What quality control measures are employed in DEC manufacturing?

A20: Stringent quality control measures are implemented throughout the manufacturing process of DEC, adhering to good manufacturing practices (GMP) to ensure the drug's identity, purity, potency, and safety. []

Q21: Can DEC induce an immune response in the host?

A21: While primarily targeting parasites, DEC can modulate the host's immune response. Research suggests it may stimulate certain immune cells, contributing to its anti-parasitic effects. [, , ]

Q22: Does DEC interact with drug transporters?

A22: Limited information is available on specific drug-transporter interactions with DEC. Further research is needed to fully understand the impact of such interactions on its pharmacokinetics.

Q23: Can DEC induce or inhibit drug-metabolizing enzymes?

A23: Specific information regarding DEC's effects on drug-metabolizing enzymes is limited. Further investigation is needed to assess potential drug interactions related to enzyme induction or inhibition.

Q24: Are there alternative drugs for treating filarial infections?

A24: Yes, alternative anti-filarial drugs are available, including ivermectin and albendazole. The choice of drug depends on the specific filarial species, infection severity, and patient factors. [, ]

Q25: Are there specific guidelines for the disposal of unused DEC?

A25: Safe disposal guidelines for unused DEC and its formulations should be followed. These guidelines may vary by region and are essential to minimize environmental contamination.

Q26: What research resources are available for studying filarial infections and DEC?

A26: Numerous research resources, including databases, journals, and organizations dedicated to neglected tropical diseases, provide valuable information for studying filarial infections and DEC.

Q27: When was DEC first introduced as an anti-filarial drug?

A27: DEC was introduced as an anti-filarial drug in the mid-20th century and has played a significant role in controlling lymphatic filariasis in many endemic regions.

Q28: Are there any other potential applications of DEC beyond its anti-filarial activity?

A28: Besides its anti-filarial use, DEC has shown potential anti-inflammatory and immunomodulatory effects in experimental settings. Further research is needed to explore these properties for other therapeutic applications. [, , ]

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